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Compound of Interest

Compound Name: DM-Nitrophen

Cat. No.: B1670827 Get Quote

Application Notes and Protocols for DM-
Nitrophen Photolysis
A Step-by-Step Guide for Researchers, Scientists,
and Drug Development Professionals
Introduction: DM-Nitrophen is a photolabile chelator, or "caged" compound, designed for the

precise spatial and temporal control of intracellular calcium concentration ([Ca²⁺]i).[1][2] This

molecule exhibits a high affinity for Ca²⁺ in its inactive form. Upon illumination with near-

ultraviolet (UV) light, typically around 350-360 nm, DM-Nitrophen undergoes rapid photolysis.

[1] This photochemical reaction cleaves the molecule, drastically reducing its affinity for Ca²⁺

and causing a rapid release of the ion into the cellular environment.[1][3] This technique, often

referred to as "flash photolysis," allows for the generation of rapid, localized increases in

[Ca²⁺]i, mimicking physiological calcium signaling events.

The ability to precisely control Ca²⁺ concentration jumps makes DM-Nitrophen an invaluable

tool in a wide range of biological research areas, including the study of neurotransmitter

release, muscle contraction, ion channel modulation, and various Ca²⁺-dependent signaling

pathways. This document provides detailed application notes and protocols for the effective

use of DM-Nitrophen in experimental settings.
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The following table summarizes the key quantitative properties of DM-Nitrophen, crucial for

experimental design and data interpretation.
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Property Value Notes

Ca²⁺ Dissociation Constant

(Kd)

Before Photolysis 5.0 x 10⁻⁹ M (5 nM)

High affinity, allowing for

loading with Ca²⁺ at resting

intracellular levels.

After Photolysis 3.0 x 10⁻³ M (3 mM)
Very low affinity, ensuring

efficient release of Ca²⁺.

Mg²⁺ Dissociation Constant

(Kd)

Before Photolysis 2.5 x 10⁻⁶ M (2.5 µM)

DM-Nitrophen has a significant

affinity for Mg²⁺, which is an

important consideration given

the millimolar intracellular

concentrations of Mg²⁺.

Photolysis Properties

Optimal Wavelength ~350 nm

Typically achieved with a

frequency-doubled ruby laser

(347 nm) or xenon/mercury arc

lamps.

Quantum Yield (Φ) 0.18
For the DM-Nitrophen-Ca²⁺

complex.

Kinetics of Ca²⁺ Release

Rate of Release Half-time < 200 µs

The release of Ca²⁺ is

sufficiently rapid for studying

fast physiological processes.

Laser photolysis experiments

have shown release rates of

approximately 38,000 s⁻¹ at

pH 7.2 and 25°C.
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Transient Intermediates Yes

Photolysis involves short-lived

intermediates that decay on a

microsecond timescale.

Experimental Protocols
Protocol 1: Preparation of DM-Nitrophen Stock Solution

Reconstitution: DM-Nitrophen is typically supplied as a salt. Reconstitute it in a suitable

buffer, such as a potassium-based intracellular-like solution, to a stock concentration of 1-10

mM. The buffer should be free of divalent cations to prevent premature binding.

pH Adjustment: Ensure the pH of the stock solution is adjusted to the desired physiological

range (typically 7.2-7.4), as the affinity of DM-Nitrophen for Ca²⁺ can be pH-sensitive.

Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated

freeze-thaw cycles. Protect the solution from light to prevent premature photolysis.

Protocol 2: Loading Cells with DM-Nitrophen
The most common method for introducing DM-Nitrophen into single cells is via a patch pipette

in the whole-cell patch-clamp configuration.

Prepare Internal Solution: Prepare a patch pipette internal solution containing DM-Nitrophen
at the desired final concentration (e.g., 0.5-5 mM).

Calcium and Magnesium Considerations: The amount of Ca²⁺ to add to the internal solution

depends on the desired free [Ca²⁺]i before photolysis. It is crucial to account for the binding

of both Ca²⁺ and Mg²⁺ to DM-Nitrophen. Software for calculating ion concentrations in the

presence of chelators can be used to determine the appropriate amounts of CaCl₂ and

MgCl₂ to add. Due to the significant affinity of DM-Nitrophen for Mg²⁺, omitting Mg²⁺ from

the internal solution can be a strategy to avoid the displacement of Ca²⁺ from DM-Nitrophen
by intracellular Mg²⁺ upon cell entry.

Inclusion of a Fluorescent Indicator: Co-load the cell with a fluorescent Ca²⁺ indicator (e.g.,

Fura-2, Fluo-3) to monitor the changes in [Ca²⁺]i before, during, and after photolysis.
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Cell Loading: Establish a whole-cell patch-clamp recording. Allow sufficient time for the

internal solution to diffuse from the pipette and equilibrate within the cell (typically 5-15

minutes).

Protocol 3: Flash Photolysis Experimental Setup and
Execution
A typical flash photolysis setup involves a light source coupled to a microscope.

Light Source:

Flash Lamps: Pulsed xenon or mercury arc lamps are robust and can efficiently uncage

compounds. They are often coupled to the epifluorescence port of a microscope.

Lasers: For more precise spatial control and rapid delivery of light, a UV laser (e.g., a

frequency-doubled ruby laser at 347 nm or a nitrogen laser at 337 nm) can be used. Two-

photon excitation with a Ti:sapphire laser tuned to ~720-740 nm can also be employed for

highly localized uncaging in a small focal volume.

Microscope and Optics: The light from the source is directed through the microscope optics

and focused onto the cell or region of interest.

Calibration: It is important to calibrate the amount of Ca²⁺ released per flash. This can be

done by flashing a droplet of the internal solution containing DM-Nitrophen and a Ca²⁺

indicator and measuring the resulting fluorescence change.

Execution:

Position the loaded cell in the light path.

Acquire baseline recordings of the physiological parameter of interest (e.g., membrane

current, fluorescence).

Deliver a brief pulse of UV light (typically 1 ms for a flash lamp or shorter for a laser).

Record the physiological response triggered by the rapid increase in intracellular Ca²⁺.
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Controls:

Perform experiments on cells loaded with the internal solution lacking DM-Nitrophen to

control for any effects of the light flash itself.

In some cases, photolysis of DM-Nitrophen in the absence of Ca²⁺ can be used as a

control for the effects of the photolysis by-products.
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Experimental Workflow for DM-Nitrophen Photolysis

Prepare DM-Nitrophen
Internal Solution

Load Cell via
Patch Pipette

Allow for Equilibration

Record Baseline
Physiological Signal

Deliver UV Light Pulse
(Flash Photolysis)

Record Post-Flash
Physiological Response

Analyze Data

Click to download full resolution via product page

Caption: Experimental workflow for a typical DM-Nitrophen photolysis experiment.
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Calcium Signaling Pathway Studied with DM-Nitrophen
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Caption: Generalized Ca²⁺ signaling pathway initiated by DM-Nitrophen photolysis.

Concluding Remarks
DM-Nitrophen remains a powerful tool for investigating the roles of calcium in a myriad of

cellular processes. By providing precise control over the timing and location of Ca²⁺ increases,

it allows researchers to dissect complex signaling cascades with high temporal resolution.

Careful consideration of the experimental parameters, including the concentrations of DM-
Nitrophen, Ca²⁺, and Mg²⁺, as well as the calibration of the light source, is essential for

obtaining reliable and reproducible results. The protocols and data provided herein serve as a
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comprehensive guide for the successful application of DM-Nitrophen photolysis in diverse

research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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